![molecular formula C27H24N4O3 B2750094 2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251616-29-1](/img/no-structure.png)

2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

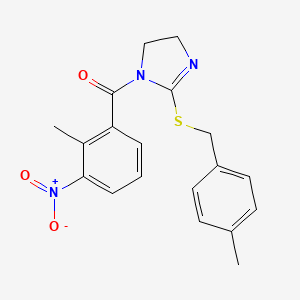

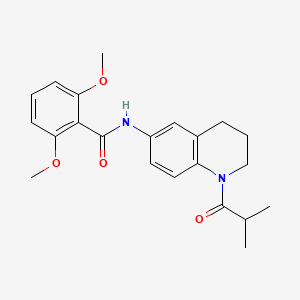

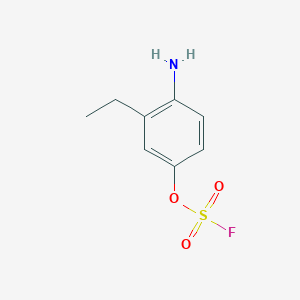

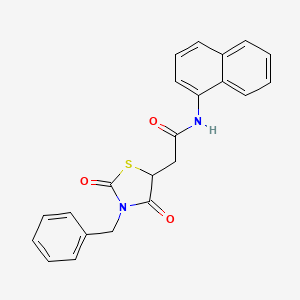

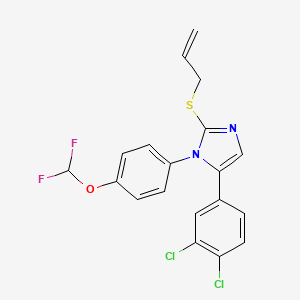

The compound contains several functional groups including a carboxamide group (-CONH2), a pyrazolo[4,3-c]quinoline group which is a type of heterocyclic aromatic organic compound, and methoxybenzyl and dimethylphenyl groups which are aromatic hydrocarbon groups. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline group is a fused ring system which could contribute to the stability of the molecule .Wissenschaftliche Forschungsanwendungen

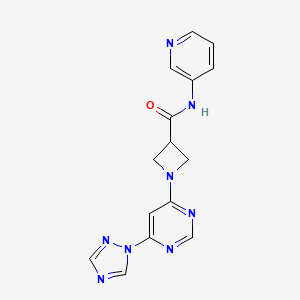

Synthesis and Cytotoxic Activity

Research has shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This suggests potential applications of similar compounds in the development of anticancer agents (Deady et al., 2003).

Polyamides and Thermal Stability

Studies on new polyamides synthesized from a quinoxaline moiety indicate excellent thermal stability, highlighting their potential use in high-performance materials. These polyamides possess inherent viscosities suitable for various applications and are amorphous in nature, suggesting their utility in creating durable and stable materials for industrial applications (Patil et al., 2011).

Novel Substitution Reactions

Research on quinoxaline systems has led to the discovery of novel substitution reactions, enabling the formation of condensed isoxazole or pyrazole derivatives. This illustrates the chemical versatility of quinoxaline derivatives, which can be applied in synthesizing new chemical entities with potential pharmaceutical or material science applications (Dahn & Moll, 1966).

Antimicrobial Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents demonstrates the role of similar compounds in addressing microbial resistance. By exploring the antimicrobial properties of these compounds, researchers can develop new therapeutic agents to combat bacterial and fungal infections (Holla et al., 2006).

ATM Kinase Inhibitors

A series of 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research underscores the potential of quinoline derivatives in the development of targeted therapies for cancer treatment, particularly in enhancing the efficacy of DNA damage-inducing agents (Degorce et al., 2016).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 3,4-dimethylaniline with 4-methoxybenzaldehyde to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then reacted with chloroacetyl chloride to introduce the carboxamide group at the 8-position of the pyrazoloquinoline ring system.", "Starting Materials": [ "3,4-dimethylaniline", "4-methoxybenzaldehyde", "ethyl acetoacetate", "chloroacetyl chloride" ], "Reaction": [ "Condensation of 3,4-dimethylaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.", "Cyclization of the Schiff base with ethyl acetoacetate in the presence of a suitable acid catalyst to form the pyrazoloquinoline ring system.", "Reaction of the pyrazoloquinoline ring system with chloroacetyl chloride in the presence of a suitable base to introduce the carboxamide group at the 8-position of the ring system." ] } | |

CAS-Nummer |

1251616-29-1 |

Molekularformel |

C27H24N4O3 |

Molekulargewicht |

452.514 |

IUPAC-Name |

2-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C27H24N4O3/c1-16-4-8-20(12-17(16)2)31-27(33)23-15-28-24-11-7-19(13-22(24)25(23)30-31)26(32)29-14-18-5-9-21(34-3)10-6-18/h4-13,15,30H,14H2,1-3H3,(H,29,32) |

InChI-Schlüssel |

QCVNAZWCMYPJSU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2750011.png)

![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)

methyl]thiourea](/img/structure/B2750021.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2750026.png)

![N-(4-ethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2750030.png)

![N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2750034.png)